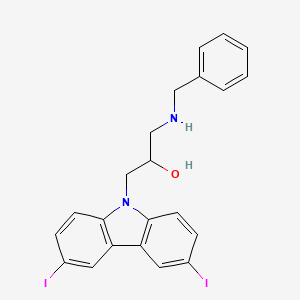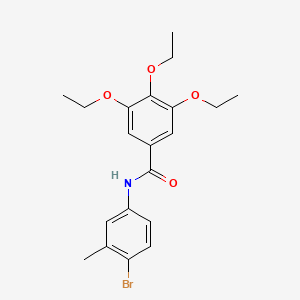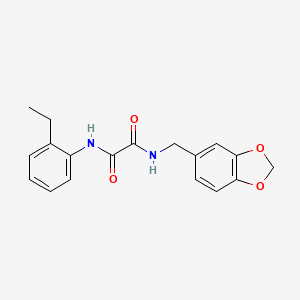![molecular formula C13H20BrNO B5164502 N-[3-(3-bromophenoxy)propyl]-1-butanamine](/img/structure/B5164502.png)
N-[3-(3-bromophenoxy)propyl]-1-butanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-(3-bromophenoxy)propyl]-1-butanamine, also known as BPPB, is a chemical compound that has been widely studied for its potential use in scientific research. BPPB is a selective antagonist of the serotonin 5-HT1D receptor, which is involved in a variety of physiological processes, including pain perception, mood regulation, and cardiovascular function. The purpose of
Mechanism of Action
N-[3-(3-bromophenoxy)propyl]-1-butanamine acts as a selective antagonist of the serotonin 5-HT1D receptor, which is involved in the regulation of pain perception, mood, and cardiovascular function. By blocking the activity of this receptor, N-[3-(3-bromophenoxy)propyl]-1-butanamine can modulate these physiological processes. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some affinity for other serotonin receptors, including the 5-HT1B and 5-HT2B receptors.
Biochemical and Physiological Effects:
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been shown to have a variety of biochemical and physiological effects, including the inhibition of platelet aggregation, the reduction of blood pressure, and the modulation of pain perception. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have some antidepressant and anxiolytic effects in animal models.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[3-(3-bromophenoxy)propyl]-1-butanamine in lab experiments is its selectivity for the serotonin 5-HT1D receptor, which allows for the specific modulation of this receptor without affecting other serotonin receptors. However, one limitation of using N-[3-(3-bromophenoxy)propyl]-1-butanamine is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Future Directions
There are many potential future directions for the study of N-[3-(3-bromophenoxy)propyl]-1-butanamine, including the development of more potent and selective compounds that target the serotonin 5-HT1D receptor. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine could be used in combination with other drugs to achieve synergistic effects in the treatment of various diseases. Finally, more research is needed to fully understand the role of the serotonin 5-HT1D receptor in various physiological processes, which could lead to the development of new therapeutic strategies for a variety of diseases.
Synthesis Methods
N-[3-(3-bromophenoxy)propyl]-1-butanamine can be synthesized using a variety of methods, including the reaction of 3-bromophenol with propylene oxide, followed by reaction with butylamine. Another method involves the reaction of 3-bromophenol with 3-chloropropylamine, followed by reaction with butanol. Both methods result in the formation of N-[3-(3-bromophenoxy)propyl]-1-butanamine with high yield and purity.
Scientific Research Applications
N-[3-(3-bromophenoxy)propyl]-1-butanamine has been studied for its potential use in a variety of scientific research applications, including the treatment of migraine headaches, depression, and anxiety disorders. N-[3-(3-bromophenoxy)propyl]-1-butanamine has also been shown to have potential as a therapeutic agent for the treatment of cardiovascular diseases, such as hypertension and atherosclerosis. Additionally, N-[3-(3-bromophenoxy)propyl]-1-butanamine has been used as a tool to study the role of the serotonin 5-HT1D receptor in various physiological processes.
properties
IUPAC Name |
N-[3-(3-bromophenoxy)propyl]butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20BrNO/c1-2-3-8-15-9-5-10-16-13-7-4-6-12(14)11-13/h4,6-7,11,15H,2-3,5,8-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJLMZRVYIREAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCCOC1=CC(=CC=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chloro-2-methylphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5164437.png)

![3-butoxy-N-({[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5164442.png)
![1-(3-fluorobenzyl)-4-[(4-methoxyphenoxy)acetyl]piperazine oxalate](/img/structure/B5164447.png)

![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl 4-methoxybenzenesulfonate](/img/structure/B5164454.png)
![1-benzyl-4-[(5-methyl-2-furyl)methyl]piperazine](/img/structure/B5164467.png)
![methyl N-[5-(2,6-dimethoxyphenyl)-1,2,4-triazin-3-yl]-D-alaninate](/img/structure/B5164475.png)


![4-methoxy-N-[(4-methyl-5-{[2-(3-nitrophenyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B5164485.png)
![N,N-dimethyl-3-[({[2-(methylthio)-5-pyrimidinyl]methyl}amino)methyl]-2-pyridinamine](/img/structure/B5164505.png)
![1-(3-chlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5164508.png)